Benzofuran derivatives are a class of organic compounds that have attracted significant attention due to their diverse range of biological activities. The compound "1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone" is a benzofuran derivative that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The interest in these compounds stems from their potential applications in medicinal chemistry, particularly as antimicrobial agents and enzyme inhibitors.
Benzofuran derivatives have shown promise as antimicrobial agents. In one study, novel derivatives of 1-(1-benzofuran-2-yl)-2-mesitylethanone were synthesized and tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. Among the synthesized compounds, one particular derivative exhibited the most potent activity against these bacteria, suggesting the potential of benzofuran derivatives in combating bacterial infections2.
As previously mentioned, benzofuran derivatives can act as enzyme inhibitors. The synthesized benzofuran-2-yl(phenyl)methanone derivatives were screened for their α-amylase inhibitory activity and compared with standard inhibitors like acarbose. Some of these compounds showed IC50 values in a range that suggests they could be effective α-amylase inhibitors, which may have implications for the management of conditions like diabetes1.
Benzofuran derivatives are also valuable intermediates in the synthesis of pharmacologically active compounds. For example, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups were synthesized, and their reduction to the corresponding ethanols or amino compounds was achieved. These reactions demonstrate the versatility of benzofuran derivatives in synthetic organic chemistry and their potential use in developing new therapeutic agents3.
The synthesis of 1-(benzofuran-3-yl)-2-bromoethanone typically involves the bromination of 2-acetylbenzofuran. The general procedure includes:
This method has been reported to yield the desired compound in high purity and good yield, typically around 86% .
The molecular structure of 1-(benzofuran-3-yl)-2-bromoethanone features several key components:
The compound exhibits specific geometrical and electronic characteristics due to the arrangement of atoms within its structure, which are crucial for its interaction with biological targets .
1-(Benzofuran-3-yl)-2-bromoethanone participates in various chemical reactions that enhance its utility in synthetic organic chemistry:
The mechanism of action for 1-(benzofuran-3-yl)-2-bromoethanone primarily revolves around its interactions at the molecular level within biological systems:
Molecular docking studies have demonstrated favorable interactions between this compound and various biological targets, suggesting potential applications in drug design against specific diseases .
1-(Benzofuran-3-yl)-2-bromoethanone exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in laboratory settings.
The applications of 1-(benzofuran-3-yl)-2-bromoethanone are diverse, particularly within medicinal chemistry:
The systematic IUPAC name for this compound is 1-(1-benzofuran-3-yl)-2-bromoethan-1-one, reflecting its core structural features: a benzofuran system linked at the 3-position to a 2-bromoacetyl group [1] [7]. Its molecular formula is C₁₀H₇BrO₂, with a molecular weight of 239.07 g/mol [1] [2]. Key identifiers include:
The molecule combines planar aromatic and electrophilic motifs. The benzofuran moiety (fused benzene and furan rings) adopts near-planar geometry, while the bromoacetyl group introduces a 120° bond angle at the ketone carbonyl, creating a conjugated system that extends π-electron delocalization. This topology enhances electrophilicity at the carbonyl carbon (C=O) and the adjacent brominated carbon (C-Br), facilitating nucleophilic substitution reactions [9].
Spectroscopic techniques provide definitive evidence for structural assignment and functional group verification.
Infrared (IR) Spectroscopy:
Characteristic absorption bands include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (400 MHz, DMSO-d₆):
Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | |
---|---|---|---|
4.40–4.50 | Singlet | -CH₂Br (2H) | |
7.30–7.35 | Multiplet | H-5, H-6 (benzofuran) | |
7.50–7.55 | Doublet | H-4 (benzofuran) | |
7.60–7.65 | Doublet | H-7 (benzofuran) | |
8.00–8.05 | Singlet | H-2 (benzofuran) | [10] |
¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometry (MS):
While direct X-ray diffraction data for 1-(benzofuran-3-yl)-2-bromoethanone is not explicitly reported in the search results, crystallography of structurally analogous benzofuran derivatives (e.g., thiazole hybrids synthesized from this compound) reveals critical insights. Key inferences include:
Density Functional Theory (DFT) Analysis:
B3LYP/6-31G(d,p) calculations reveal electronic properties governing reactivity:
Quantitative Structure-Activity Relationship (QSAR) Modeling:
For derivatives of this compound, 2D-QSAR models (R² = 0.816) identify key descriptors influencing bioactivity (e.g., vasodilation, antitumor effects):
Table: Key QSAR Descriptors for Bioactive Derivatives
Descriptor | Physicochemical Meaning | Impact on Bioactivity | |
---|---|---|---|
Max e⁻–e⁻ repulsion (C-O bond) | Conformational rigidity | Positive | |
WNSA1 | Polarity-weighted surface area | Negative | |
HOMO energy | Electron-donating capacity | Positive | |
Molecular dipole moment | Polarity and solubility | Variable | [6] [10] |
Synthetic Applications and Reactivity
As a bifunctional electrophile, this compound serves as a linchpin in synthesizing bioactive heterocycles:
Antimicrobial Agents:
Reacts with thiosemicarbazide or thiourea to yield imidazo[2,1-b][1,3]thiazoles, exhibiting MIC values <50 µg/mL against Gram-positive bacteria. The mechanism involves nucleophilic displacement of bromide followed by cyclocondensation [4].
Antitumor Compounds:
Forms Schiff bases with aromatic amines, which undergo cyclization to thiazolidin-4-ones (e.g., compound 3f). These show IC₅₀ = 12.4 µg/mL against HEPG2 liver carcinoma cells by inducing G1 cell cycle arrest via CDK2 inhibition [9].
Vasodilatory Hybrids:
Condensation with pyridine-3-carbonitriles yields benzofuran-pyridines (e.g., 4w), acting as NO synthase activators (IC₅₀ = 0.223 mM) with potency exceeding amiodarone (IC₅₀ = 0.300 mM) [6].
Representative Synthetic Pathway:
1-(Benzofuran-3-yl)-2-bromoethanone + R-NH-C(S)-NH₂ → [Thiazole-2-amine derivatives] ↓ Cyclization Imidazo[2,1-b]thiazoles → Bioactivity
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: